PROTAC BTK Degrader-5

BTK Degradation PROTAC Potency Mantle Cell Lymphoma

PROTAC BTK Degrader-5 (Compound 3e) is a heterobifunctional Proteolysis Targeting Chimera (PROTAC) that selectively induces the degradation of Bruton's Tyrosine Kinase (BTK) via the ubiquitin-proteasome system. This compound is an optimized lead derived from a linker rigidification strategy, exhibiting a DC50 of 7.0 nM in JeKo-1 mantle cell lymphoma cells.

Molecular Formula C52H57ClFN9O6
Molecular Weight 958.5 g/mol
Cat. No. B12384831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC BTK Degrader-5
Molecular FormulaC52H57ClFN9O6
Molecular Weight958.5 g/mol
Structural Identifiers
SMILESC1CC(CCC1NC2=NC=NC3=C2C(=CN3)C(=O)C4=C(C=C(C=C4)OC5=CC=CC=C5)Cl)NC(=O)CC6CCN(CC6)CCC7CCN(CC7)C8=C(C=C9C(=C8)CN(C9=O)C1CCC(=O)NC1=O)F
InChIInChI=1S/C52H57ClFN9O6/c53-41-26-37(69-36-4-2-1-3-5-36)10-11-38(41)48(66)40-28-55-49-47(40)50(57-30-56-49)59-35-8-6-34(7-9-35)58-46(65)24-32-15-20-61(21-16-32)19-14-31-17-22-62(23-18-31)44-25-33-29-63(52(68)39(33)27-42(44)54)43-12-13-45(64)60-51(43)67/h1-5,10-11,25-28,30-32,34-35,43H,6-9,12-24,29H2,(H,58,65)(H,60,64,67)(H2,55,56,57,59)
InChIKeyYWMGYZOTBRTAPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

PROTAC BTK Degrader-5: A Selective Bruton's Tyrosine Kinase Degrader for Targeted Protein Degradation Research


PROTAC BTK Degrader-5 (Compound 3e) is a heterobifunctional Proteolysis Targeting Chimera (PROTAC) that selectively induces the degradation of Bruton's Tyrosine Kinase (BTK) via the ubiquitin-proteasome system [1]. This compound is an optimized lead derived from a linker rigidification strategy, exhibiting a DC50 of 7.0 nM in JeKo-1 mantle cell lymphoma cells [1]. Unlike traditional BTK inhibitors, PROTAC BTK Degrader-5 offers a catalytic mechanism of action, resulting in the complete removal of the target protein rather than mere inhibition [1].

Why Generic BTK PROTAC Substitution Fails: The Critical Need for Quantifiable Differentiation with PROTAC BTK Degrader-5


Generic substitution of BTK PROTACs is scientifically unsound due to the profound impact of linker chemistry and warhead composition on degradation efficiency, metabolic stability, and selectivity. The field of BTK degradation is populated by compounds with widely varying DC50 values, ranging from sub-nanomolar to >100 nM, and divergent pharmacokinetic profiles [1]. PROTAC BTK Degrader-5 differentiates itself through a specific rigid linker design that yields a unique combination of moderate potency and exceptional metabolic stability, a profile not uniformly shared across all in-class compounds [1]. Using an unverified analog risks compromising experimental outcomes due to unpredictable off-target degradation, poor stability, or suboptimal in vivo performance, as demonstrated by the rapid clearance of its predecessor, PROTAC 6e [1].

Quantitative Evidence Guide for PROTAC BTK Degrader-5: Data-Driven Differentiation from Key Comparators


Potent and Near-Complete BTK Degradation in JeKo-1 Cells

PROTAC BTK Degrader-5 demonstrates potent degradation of BTK in JeKo-1 cells, achieving a DC50 of 7.0 nM and a maximum degradation (Dmax) of 96% [1]. This represents a significant improvement over its predecessor, PROTAC 6e, which exhibited a DC50 of 41.9 nM and Dmax of 93% under the same experimental conditions [1]. While more potent degraders like PTD10 (DC50 ~0.5 nM) exist, the 7.0 nM DC50 of PROTAC BTK Degrader-5 is comparable to other clinically relevant degraders like MT-802 (DC50 9.1-14.6 nM) and NX-2127 (DC50 1-13 nM) [2] .

BTK Degradation PROTAC Potency Mantle Cell Lymphoma

Substantially Improved In Vitro Metabolic Stability Over PROTAC 6e

A critical advancement of PROTAC BTK Degrader-5 is its significantly enhanced in vitro metabolic stability. The compound exhibits a half-life (T1/2) of >145 minutes [1]. This is a dramatic improvement over the initial lead PROTAC 6e, which displayed an extremely short T1/2 of only 1.3 minutes [1]. This >111-fold increase in stability is attributed to the strategic introduction of a rigid linker, overcoming a major limitation of earlier BTK PROTACs for in vivo applications [1].

Metabolic Stability Pharmacokinetics Linker Rigidification

Superior Anti-Proliferative Activity Against Lymphoma Cell Lines Compared to Ibrutinib

PROTAC BTK Degrader-5 demonstrates superior anti-proliferative effects compared to the FDA-approved BTK inhibitor Ibrutinib across multiple lymphoma cell lines [1] [2]. For example, in OCI-ly10 cells, PROTAC BTK Degrader-5 achieved an IC50 of 2.3 nM, which is 2-fold more potent than Ibrutinib's IC50 of 4.5 nM [2]. More importantly, in the BTK C481S mutant Ba/F3 model, a common ibrutinib-resistant cell line, PROTAC BTK Degrader-5 exhibited an IC50 of 86.0 nM, whereas Ibrutinib required a much higher concentration of 1546.0 nM, representing a 18-fold improvement [2].

Anti-Proliferative Activity Lymphoma Drug Resistance

Improved Selectivity Profile: No Degradation of CRBN Neo-Substrates

Unlike some cereblon (CRBN)-recruiting PROTACs and IMiD drugs that can induce degradation of neo-substrates like IKZF1 and IKZF3, PROTAC BTK Degrader-5 shows a clean selectivity profile [1]. At concentrations up to 1000 nM over 24 hours, it did not induce degradation of GSPT1 or IKZF1, and only caused slight degradation of IKZF3 [2]. This contrasts with degrader NX-2127, which is known to potently degrade both IKZF1 (DC50=54 nM) and IKZF3 (DC50=25 nM) [3]. By avoiding the degradation of these IMiD neo-substrates, PROTAC BTK Degrader-5 offers a more BTK-specific mode of action.

Selectivity CRBN Neo-Substrates Off-Target Effects

Optimal Research and Application Scenarios for PROTAC BTK Degrader-5 Based on Quantified Performance


Investigating Ibrutinib-Resistant C481S Mutant B-Cell Malignancies

PROTAC BTK Degrader-5 is particularly suited for research into B-cell malignancies with the C481S mutation, a common cause of acquired resistance to covalent BTK inhibitors like ibrutinib. Its 18-fold superior anti-proliferative activity over ibrutinib in BTK C481S Ba/F3 cells (IC50 86.0 nM vs. 1546.0 nM) makes it a powerful tool for studying resistance mechanisms and validating new therapeutic strategies [1]. This application is directly supported by its demonstrated potency in degrading both wild-type and C481S mutant BTK [2].

In Vivo Pharmacodynamic and Pharmacokinetic Studies in Murine Models

The dramatically improved metabolic stability (T1/2 > 145 min) compared to its predecessor PROTAC 6e (T1/2 = 1.3 min) makes PROTAC BTK Degrader-5 a viable candidate for in vivo studies [2]. Researchers can use this compound to establish in vivo proof-of-concept for BTK degradation, as its stability profile is designed to overcome the rapid clearance that has plagued earlier BTK PROTACs. Initial in vivo PK studies have been performed, demonstrating measurable plasma exposure after intravenous administration [1] [2].

Studies Requiring a Clean, BTK-Specific Degradation Profile

For experiments where the degradation of CRBN neo-substrates like IKZF1 and IKZF3 is an unwanted variable, PROTAC BTK Degrader-5 offers a more selective alternative. Its profile shows no degradation of GSPT1 or IKZF1 and only slight degradation of IKZF3, distinguishing it from IMiD-active degraders like NX-2127 [1]. This is critical for clearly attributing phenotypic effects specifically to the loss of BTK rather than to the immunomodulatory activity of degraded neo-substrates [3].

Comparative Benchmarking of BTK Degrader Potency in Lymphoma Cell Lines

With a well-characterized DC50 of 7.0 nM in JeKo-1 cells and validated anti-proliferative effects in multiple lymphoma lines (OCI-ly10, TMD8, JeKo-1), PROTAC BTK Degrader-5 serves as an excellent benchmark compound for evaluating new BTK degraders [1] [2]. Its moderate potency allows for clear differentiation from ultra-potent (e.g., PTD10, DC50 0.5 nM) or less potent (e.g., PROTAC 6e, DC50 41.9 nM) compounds, making it a valuable control in structure-activity relationship (SAR) and screening campaigns [2] .

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